

# Spectroscopic Profile of Tri(2-furyl)phosphine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tri(2-furyl)phosphine*

Cat. No.: *B125338*

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## Introduction

**Tri(2-furyl)phosphine** (TFP) is a versatile organophosphorus ligand widely employed in transition-metal-catalyzed cross-coupling reactions and other organic transformations. Its unique electronic and steric properties, derived from the furan moieties, contribute to its efficacy in facilitating challenging chemical conversions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for **Tri(2-furyl)phosphine**, presented in a clear and accessible format, along with detailed experimental protocols for data acquisition.

## Molecular and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>9</sub> O <sub>3</sub> P	[1]
Molecular Weight	232.17 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	59-64 °C	[3]
Boiling Point	136 °C at 4 mmHg	[3]
Solubility	Soluble in many organic solvents such as THF, chloroform, and toluene.	
Air Sensitivity	Air-sensitive; should be handled under an inert atmosphere.	[2]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

No detailed spectral data with assignments was found in the search results.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

No detailed spectral data with assignments was found in the search results.

#### <sup>31</sup>P NMR (Phosphorus-31 NMR)

The <sup>31</sup>P NMR spectrum of **Tri(2-furyl)phosphine** exhibits a single characteristic resonance.

Chemical Shift (δ) [ppm]	Solvent
-76.8	CDCl <sub>3</sub>

This value is consistent with a trivalent phosphorus atom bonded to three electron-withdrawing furyl groups.

## Infrared (IR) Spectroscopy

No detailed peak table with vibrational assignments was found in the search results.

## Mass Spectrometry (MS)

No detailed mass spectrum with fragmentation analysis was found in the search results.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Tri(2-furyl)phosphine** are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

## NMR Spectroscopy ( $^1\text{H}$ , $^{13}\text{C}$ , $^{31}\text{P}$ )

### Sample Preparation (Air-Sensitive)

- In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of **Tri(2-furyl)phosphine** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the NMR tube using a syringe.
- Cap the NMR tube securely.
- Gently agitate the tube to ensure complete dissolution of the sample.

### Instrumentation and Parameters

- Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR.
- $^1\text{H}$  NMR:
  - Frequency: 300 MHz (or higher)

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: Appropriate for the expected chemical shift range.
- <sup>13</sup>C NMR:
  - Frequency: 75 MHz (or higher)
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
  - Relaxation Delay: 2-5 seconds
- <sup>31</sup>P NMR:
  - Frequency: 121 MHz (or higher)
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Number of Scans: 64-128
  - Relaxation Delay: 2-5 seconds
  - Reference: 85% H<sub>3</sub>PO<sub>4</sub> (external standard).

## Infrared (IR) Spectroscopy

### Sample Preparation (ATR for Air-Sensitive Solids)

- Inside a glovebox or a nitrogen-filled bag, place a small amount of the crystalline **Tri(2-furyl)phosphine** onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

- Seal the ATR accessory if possible or perform the measurement quickly to minimize air exposure.

#### Instrumentation and Parameters

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Accessory: A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium).
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Preparation

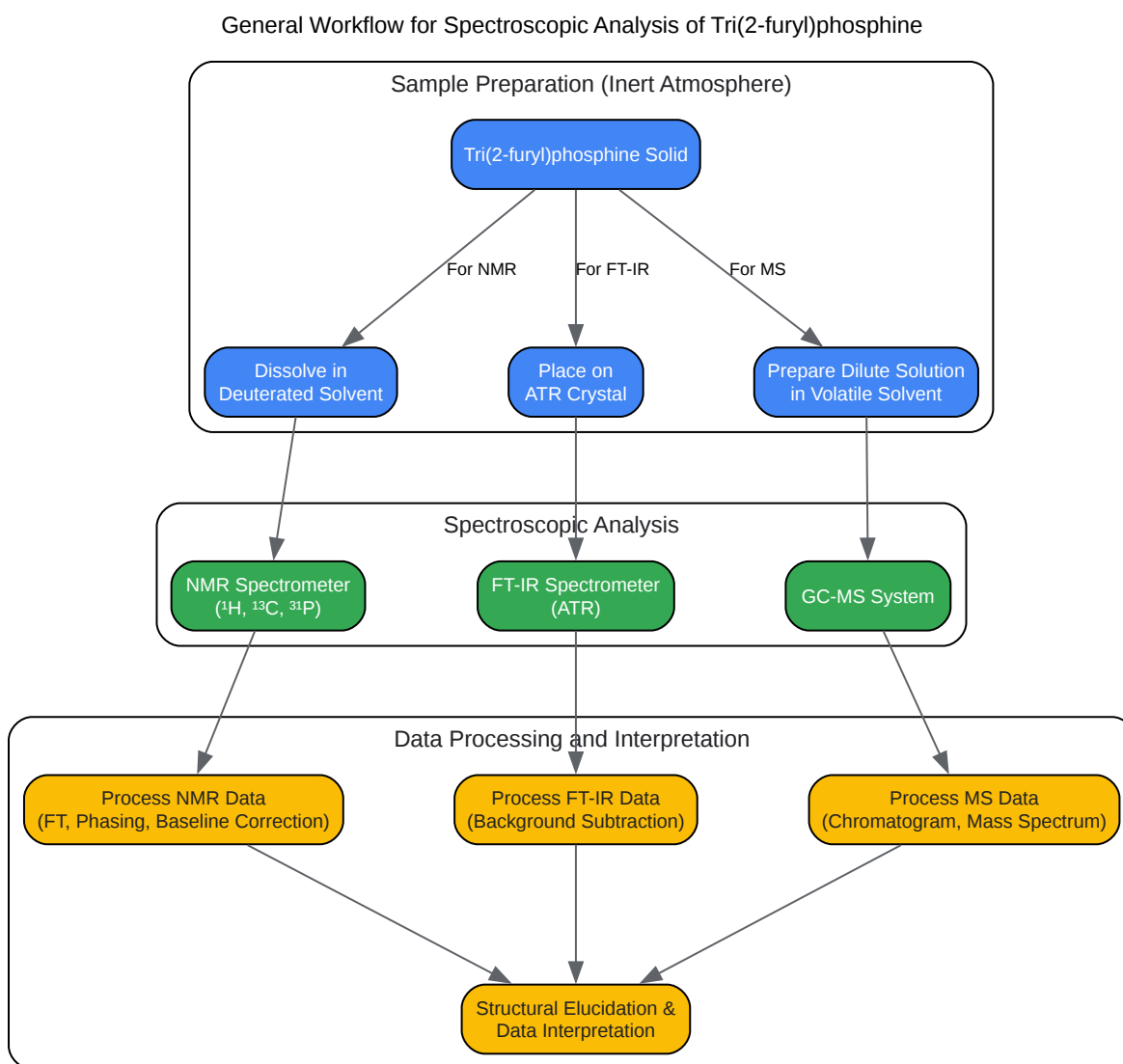
- Prepare a dilute solution of **Tri(2-furyl)phosphine** (approximately 1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.
- Further dilute the stock solution to a final concentration of approximately 10-100  $\mu\text{g/mL}$  in the same solvent.

#### Instrumentation and Parameters (GC-MS)

- Spectrometer: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Gas Chromatograph (GC):
  - Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
  - Injection Mode: Split or splitless, depending on the sample concentration.

- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-500.
  - Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

## Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis of **Tri(2-furyl)phosphine**.

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## References

- 1. Tris(furan-2-yl)phosphane | C<sub>12</sub>H<sub>9</sub>O<sub>3</sub>P | CID 521585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tri-(2-furyl)phosphine | P(2-furyl)<sub>3</sub> | C<sub>12</sub>H<sub>9</sub>O<sub>3</sub>P - Ereztech [ereztech.com]
- 3. TRI(2-FURYL)PHOSPHINE | 5518-52-5 [chemicalbook.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



